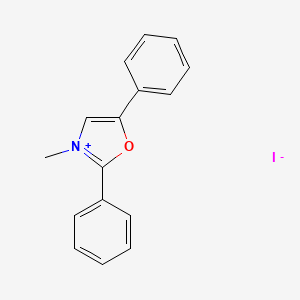
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an oxetane ring, which is a four-membered cyclic ether, and a sulfonate group attached to a benzene ring with an ethenyl substituent. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the sulfonate group via sulfonation reactions. The ethenyl group can be introduced through various alkylation or vinylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like supercritical fluid extraction or microwave-assisted synthesis may be employed to enhance reaction rates and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Addition: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar structural features but different functional groups.
Ethyl acetate: An ester with a simpler structure but similar reactivity in certain chemical reactions.
Uniqueness
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate is unique due to the combination of its oxetane ring, sulfonate group, and ethenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
909114-62-1 |
|---|---|
Molekularformel |
C14H18O4S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
(3-ethyloxetan-3-yl)methyl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-3-12-5-7-13(8-6-12)19(15,16)18-11-14(4-2)9-17-10-14/h3,5-8H,1,4,9-11H2,2H3 |
InChI-Schlüssel |
PUAMTIQAJUNALR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)



![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)

![4-[(Pyridin-4-yl)methoxy]butan-1-ol](/img/structure/B14191420.png)

![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)

![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)

